Differentiation from the 6‑Methoxyflavonol Analog (3‑Hydroxy‑6‑methoxyflavone, CAS 93176‑00‑2): Impact of the 4′‑Methyl Group on Lipophilicity and Predicted Membrane Permeability
The target compound differs from 3‑hydroxy‑6‑methoxyflavone (CAS 93176‑00‑2) solely by the presence of a 4′‑CH₃ group on ring B instead of a hydrogen. This single substitution increases the calculated logP (octanol–water partition coefficient) by approximately 0.5–0.7 log units based on consensus prediction models (ALOGPS, XLogP3), moving from ~2.8 to ~3.4 [1]. The 4′‑CH₃ group also removes a potential site of oxidative metabolism (ring‑B hydroxylation) that is present in many natural flavonols, suggesting improved metabolic stability. While direct comparative experimental logP data are not available in the primary literature for this exact pair, the predicted difference is consistent with measured logP shifts observed for analogous flavonol methyl‑for‑hydrogen substitutions [2].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 3.4 (ALOGPS consensus) |
| Comparator Or Baseline | 3‑Hydroxy‑6‑methoxyflavone (CAS 93176‑00‑2): calculated logP ≈ 2.8 |
| Quantified Difference | ΔlogP ≈ +0.6 (predicted) |
| Conditions | In silico prediction using ALOGPS 2.1 and XLogP3 consensus models; experimental verification not reported in primary literature |
Why This Matters
A 0.6 logP unit increase generally translates to approximately 4‑fold higher membrane partitioning, which can significantly affect cellular permeability and in‑cell target engagement; this is relevant when selecting a flavonol scaffold for intracellular target modulation.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1. http://www.vcclab.org/lab/alogps/ (accessed for predicted logP of target compound and analog). View Source
- [2] Mughal EU, Sadiq A, Ayub M, et al. Exploring 3‑benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure–activity relationship and molecular modelling simulations. J Biomol Struct Dyn. 2020;39(16):6154‑6167. View Source
